Trimethylsilyl propiolate

Description

The exact mass of the compound 3-(Trimethylsilyl)prop-2-ynoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilyl propiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl propiolate including the price, delivery time, and more detailed information at info@benchchem.com.

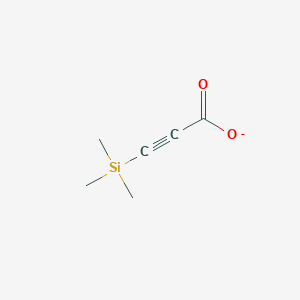

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEATTYBFBRNEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O2Si- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623287 | |

| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-22-5 | |

| Record name | 3-(Trimethylsilyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 3-(Trimethylsilyl)propiolate (TMS-EP)

Topic: Ethyl 3-(Trimethylsilyl)propiolate (TMS-EP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Alkyne Scaffold for Medicinal Chemistry

Executive Summary

Ethyl 3-(trimethylsilyl)propiolate (TMS-EP), often colloquially referred to in catalog usage as "Trimethylsilyl propiolate," is a high-value bifunctional building block in modern drug discovery. It serves as a "linchpin" reagent, enabling the rapid construction of substituted heterocycles (pyrazoles, isoxazoles, triazoles) and acting as a robust, protected alkyne for cross-coupling reactions. This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a mechanism-based breakdown of its reactivity profile.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Note on Nomenclature: While often searched as "Trimethylsilyl propiolate," the chemically accurate name for the standard reagent is Ethyl 3-(trimethylsilyl)propiolate . The true silyl ester (Trimethylsilyl propynoate, HC≡CCO₂TMS) is hydrolytically unstable and rarely used in medicinal chemistry. This guide focuses on the stable ethyl ester variant (CAS 16205-84-8).

| Property | Specification |

| IUPAC Name | Ethyl 3-(trimethylsilyl)prop-2-ynoate |

| Common Synonyms | TMS-Ethyl Propiolate; Ethyl 3-(TMS)propynoate |

| CAS Number | 16205-84-8 |

| Molecular Formula | C₈H₁₄O₂Si |

| Molecular Weight | 170.28 g/mol |

| Boiling Point | 92–96 °C at 28 mmHg (lit.)[1][2][3] |

| Density | 0.897 g/mL at 25 °C |

| Refractive Index ( | 1.441 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Miscible with THF, DCM, Et₂O; Sparingly soluble in water |

| Stability | Stable at 2–8 °C; Hydrolytically stable relative to silyl esters |

Part 2: Synthesis Protocol (Self-Validating System)

While TMS-EP is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The following protocol utilizes a lithiation-silylation sequence designed to minimize polymerization byproducts.

Reagents & Equipment

-

Substrate: Ethyl propiolate (Freshly distilled).

-

Base: Lithium Hexamethyldisilazide (LiHMDS) or n-Butyllithium (n-BuLi). Expert Note: LiHMDS is preferred for higher functional group tolerance; n-BuLi is cleaner for simple scales.

-

Silyl Source: Chlorotrimethylsilane (TMSCl), freshly distilled over CaH₂.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (0.5 M relative to substrate) and cool to -78 °C .

-

Deprotonation (The Critical Control Point):

-

Add n-BuLi (1.05 equiv) dropwise over 20 minutes.

-

Mechanism: The terminal alkyne proton (

) is removed to form the lithium acetylide species. -

Control: Maintain internal temperature < -70 °C to prevent nucleophilic attack of the acetylide on the ester moiety of a neighboring molecule (Claisen-type condensation).

-

-

Silylation:

-

After stirring for 30 min at -78 °C, add TMSCl (1.1 equiv) dropwise.

-

Allow the reaction to warm to 0 °C over 2 hours.

-

-

Workup & Isolation:

Validation Criteria (QC)

-

¹H NMR (CDCl₃): Look for the disappearance of the terminal alkyne singlet (

ppm) and the appearance of the TMS singlet ( -

IR Spectroscopy: Shift of the C≡C stretch. Terminal alkynes stretch ~2100–2140 cm⁻¹; the internal TMS-alkyne stretch shifts to ~2170–2200 cm⁻¹.

Figure 1: Synthesis workflow for Ethyl 3-(trimethylsilyl)propiolate emphasizing the cryogenic lithiation pathway.

Part 3: Reactivity Profile & Drug Discovery Applications

TMS-EP acts as a "masked" propiolate. The TMS group provides steric bulk to direct regioselectivity and prevents unwanted Michael additions until removal is desired.

1. Regioselective 1,3-Dipolar Cycloadditions (Click Chemistry)

In the synthesis of triazoles (bioisosteres for amide bonds), the TMS group on TMS-EP dictates regiochemistry.

-

Thermal Huisgen: Reaction with organic azides yields a mixture of 1,4- and 1,5-isomers, but the bulky TMS group favors the formation of the 1,5-disubstituted product due to steric repulsion in the transition state.

-

CuAAC (Copper-Catalyzed): Requires desilylation in situ (using TBAF or CuI/Base) to generate the terminal alkyne for standard 1,4-regioselectivity.

2. Heterocycle Construction (Pyrazoles & Isoxazoles)

TMS-EP condenses with binucleophiles to form core drug scaffolds.

-

Pyrazoles: Reaction with hydrazines (

). The TMS group often ends up at the C-3 or C-5 position depending on conditions, but is frequently cleaved during the cyclization or subsequent workup, leaving a proton or allowing for halogenation (ipso-substitution). -

Isoxazoles: Reaction with hydroxylamine (

).

3. Sonogashira Coupling Partner

TMS-EP serves as a protected alkyne.

-

Strategy: Perform a cross-coupling on the ester side (if modified) or desilylate selectively to couple the alkyne to an aryl halide.

-

One-Pot Desilylation-Coupling: Use of

or

Figure 2: Divergent reactivity profile of TMS-EP. The TMS group acts as a steric director in cycloadditions and a masking group in coupling reactions.

Part 4: Handling, Safety, and Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While the ethyl ester is relatively stable, the C-Si bond can be cleaved by prolonged exposure to moisture or Lewis bases.

-

Hazards:

-

Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.

-

Flammability: Flash point is ~71 °C; treat as a combustible liquid.

-

-

Incompatibility: Avoid strong oxidizers and strong bases (unless intended for deprotection). Fluoride ions (TBAF, HF) will rapidly cleave the TMS group.

References

-

ChemicalBook. Methyl 3-(trimethylsilyl)propiolate Properties and CAS Data. (Accessed 2024).[6]

-

Thermo Fisher Scientific. Ethyl 3-(trimethylsilyl)propiolate, 98%. (Accessed 2024).[6] [3]

-

Organic Syntheses. Preparation of Silylated Alkynes via Lithiation. Org.[5][6][7][8] Synth. 2008 , 85, 64-71.[8] (General methodology reference).

-

Sigma-Aldrich. Ethyl 3-(trimethylsilyl)propynoate Product Sheet. (Accessed 2024).[6]

-

GuideChem. Ethyl 3-(trimethylsilyl)propiolate MSDS and Properties.

Sources

- 1. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. ETHYL 3-(TRIMETHYLSILYL)PROPIOLATE | 16205-84-8 [chemicalbook.com]

- 3. H53517.14 [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl 3-(trimethylsilyl)propiolate/ 16205-84-8 at Best Price in Shenzhen, Guangdong | Shengda Pharmaceutical Co.,limited [tradeindia.com]

- 6. reddit.com [reddit.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Synthesis and Purification of Ethyl 3-(Trimethylsilyl)propiolate

Scope and Nomenclature Definition

In the context of drug development and heterocycle synthesis, "Trimethylsilyl propiolate" most frequently refers to Ethyl 3-(trimethylsilyl)propiolate (also known as Ethyl 3-(trimethylsilyl)prop-2-ynoate). This C-silylated alkyne is a critical building block for [3+2] cycloadditions (e.g., click chemistry to form triazoles or isoxazoles) where the trimethylsilyl (TMS) group serves as a regiocontrol element or a masked proton.

Note: The O-silylated species, trimethylsilyl propiolate (

Strategic Synthesis Planning

The synthesis of Ethyl 3-(trimethylsilyl)propiolate can be approached via two primary mechanistic pathways. The choice of pathway depends on the availability of starting materials and the tolerance for specific impurities.

Pathway A: Acylation of Trimethylsilyl Acetylene (Recommended)

This route involves the lithiation of commercially available trimethylsilyl acetylene, followed by trapping with ethyl chloroformate.

-

Pros: Avoids the use of ethyl propiolate (which is a potent Michael acceptor and prone to polymerization); higher purity profile; robust starting materials.

-

Cons: Requires cryogenic conditions (-78°C).

Pathway B: C-Silylation of Ethyl Propiolate

This route involves the deprotonation of ethyl propiolate followed by trapping with chlorotrimethylsilane (TMSCl).

-

Pros: Atom economical; direct functionalization.

-

Cons: Ethyl propiolate is prone to self-condensation/polymerization upon exposure to strong bases; requires non-nucleophilic bases (e.g., LiHMDS) to prevent attack on the ester.

Decision: Pathway A is the "Gold Standard" for high-purity applications in drug discovery, as it minimizes the formation of polymeric byproducts that are difficult to remove via distillation.

Core Protocol: Acylation of Trimethylsilyl Acetylene

This protocol describes the synthesis of Ethyl 3-(trimethylsilyl)propiolate via the lithiation of trimethylsilyl acetylene.

Reaction Mechanism & Workflow

The reaction proceeds via a metallation-substitution sequence.

Figure 1: Mechanistic workflow for the acylation of trimethylsilyl acetylene.

Reagents and Equipment

-

Reactants: Trimethylsilyl acetylene (1.0 equiv), Ethyl chloroformate (1.1 equiv).

-

Reagents:

-Butyllithium (2.5 M in hexanes, 1.05 equiv). -

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system (SPS).

-

Equipment: Flame-dried 3-neck round bottom flask, internal temperature probe, argon/nitrogen manifold, dry ice/acetone bath.

Step-by-Step Procedure

-

System Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon for 15 minutes.

-

Solvation: Charge the flask with Trimethylsilyl acetylene (10.0 g, 102 mmol) and Anhydrous THF (150 mL) . Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Add

-BuLi (42.8 mL of 2.5 M solution, 107 mmol) dropwise via the addition funnel over 30 minutes.-

Control Point: Ensure internal temperature does not exceed -65°C to prevent solvent decomposition or side reactions.

-

Aging:[1] Stir the resulting solution at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Acylation: Add Ethyl chloroformate (12.1 g, 10.7 mL, 112 mmol) dropwise over 20 minutes.

-

Observation: The reaction is exothermic.[2] Maintain temperature below -60°C.

-

-

Warming: Allow the reaction mixture to warm slowly to 0°C over 2 hours. The solution typically turns from colorless to pale yellow.

-

Quenching: Quench the reaction by adding Saturated NH₄Cl solution (50 mL) .

-

Workup:

-

Dilute with Diethyl Ether (

, 100 mL). -

Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap, 30°C bath, >200 mbar) to obtain the crude oil. -

Caution: The product is volatile. Do not use high vacuum during solvent removal.

-

Purification and Quality Control

The crude material often contains unreacted starting material and silyl byproducts. Vacuum distillation is the only reliable method to achieve >98% purity required for pharmaceutical applications.

Distillation Protocol

| Parameter | Specification | Notes |

| Apparatus | Short-path distillation head | Minimize hold-up volume. |

| Vacuum | 20 - 30 mmHg | Use a regulated vacuum pump. |

| Bath Temp | 110°C - 120°C | Silicone oil bath. |

| Vapor Temp (bp) | 92°C - 96°C | Collect the main fraction. |

| Fore-run | < 90°C | Discard (contains solvent/silanols). |

Note: Literature values vary slightly based on vacuum precision. At lower vacuum (11 mmHg), the boiling point is approximately 76°C.

Analytical Specifications (QC)

-

¹H NMR (400 MHz, CDCl₃):

-

4.21 (q, J = 7.1 Hz, 2H,

-

1.29 (t, J = 7.1 Hz, 3H,

-

0.23 (s, 9H,

-

4.21 (q, J = 7.1 Hz, 2H,

-

¹³C NMR: Characteristic peaks at ~153.0 (C=O), ~95.0 (alkyne), ~93.0 (alkyne), 62.0 (

), 14.0 ( -

Stability Check: Ensure no broad peaks at

0.1-0.2, which indicate hydrolysis to hexamethyldisiloxane.

Handling and Stability

Ethyl 3-(trimethylsilyl)propiolate is chemically stable but sensitive to specific environmental triggers.

-

Moisture Sensitivity: Moderate. Prolonged exposure to moisture leads to desilylation, reforming ethyl propiolate.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon).

-

Incompatibility: Avoid strong bases (cleaves TMS) and fluoride sources (TBAF) unless deprotection is intended.

Figure 2: Stability profile and degradation pathways.

References

-

Preparation of 3-trimethylsilyl-lower alkyl propiolate. US Patent 3770791A. (1973). Describes the silylation of alkyl propiolates using TMSCl and Triethylamine.

-

Ethyl 3-(trimethylsilyl)propiolate. Thermo Scientific Chemicals.[3][4] Product Specifications and Safety Data Sheet.

-

Hydrosilylation of Propiolate Esters. Organic Syntheses, 2025, 102, 428–441. Discusses reactivity of propiolate esters with silyl reagents.

-

Trimethylsilylacetylene. Organic Syntheses, Coll. Vol. 8, p.609 (1993); Vol. 65, p.52 (1987). Foundational protocol for handling TMS-alkynes and lithiation.

-

1-(Trimethylsilyl)propyne. Sigma-Aldrich Product Data. CAS 6224-91-5.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

A Technical Guide to the Spectral Analysis of Trimethylsilyl Propiolate

This in-depth guide provides a comprehensive analysis of the spectral data for trimethylsilyl propiolate, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus of this guide will be on the common ester derivatives, specifically methyl and ethyl trimethylsilyl propiolate, for which extensive spectral data is available.

Introduction to Trimethylsilyl Propiolate

Trimethylsilyl propiolate and its derivatives are versatile reagents in organic chemistry, valued for their role in introducing the propiolate moiety in various synthetic transformations. The presence of the trimethylsilyl (TMS) group offers stability and influences the reactivity of the alkyne and ester functionalities. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of resulting products.

Molecular Structure and Spectroscopic Correlations

The fundamental structure consists of a propiolate backbone (a three-carbon chain with a carbon-carbon triple bond and a carboxyl group) with a trimethylsilyl group at one end of the alkyne and an ester group at the other. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: General structure of an alkyl trimethylsilyl propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of trimethylsilyl propiolate.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, a direct result of the molecule's structure.

-

Trimethylsilyl (TMS) Protons: A prominent singlet is observed around δ 0.25 ppm . This upfield shift is a hallmark of protons on a silicon atom. The integration of this peak corresponds to nine protons.

-

Alkyl Ester Protons: The chemical shifts of the 'R' group protons depend on the specific ester.

-

For methyl 3-(trimethylsilyl)propiolate , a singlet for the methyl ester protons appears around δ 3.7 ppm .

-

For ethyl 3-(trimethylsilyl)propiolate , a quartet and a triplet are observed. The quartet, corresponding to the -OCH₂- protons, is typically found around δ 4.22 ppm , while the triplet for the -CH₃ protons appears at approximately δ 1.31 ppm .[1]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key insights into the carbon environment of the molecule.

-

Trimethylsilyl (TMS) Carbons: A signal for the three equivalent methyl carbons of the TMS group appears in the upfield region, typically around δ -0.88 ppm .[1]

-

Alkynyl Carbons: Two distinct signals are observed for the sp-hybridized carbons of the triple bond. The carbon attached to the silicon atom (C-Si) resonates at approximately δ 93.6 ppm , while the carbon adjacent to the carbonyl group (C-C=O) is found further downfield at around δ 94.7 ppm .[1]

-

Carbonyl Carbon: The ester carbonyl carbon gives rise to a signal in the characteristic downfield region for carbonyls, at approximately δ 153.0 ppm .[1]

-

Alkyl Ester Carbons:

-

For methyl 3-(trimethylsilyl)propiolate , the methoxy carbon signal is observed around δ 52.0 ppm .

-

For ethyl 3-(trimethylsilyl)propiolate , the -OCH₂- carbon appears around δ 62.0 ppm , and the -CH₃ carbon is found at about δ 14.0 ppm .[1]

-

| Assignment | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| Si(CH₃)₃ | ~0.25 (s, 9H) | ~-0.88 |

| -C≡C-Si | - | ~93.6 |

| -C≡C-COOR | - | ~94.7 |

| C=O | - | ~153.0 |

| -OCH₃ (Methyl ester) | ~3.7 (s, 3H) | ~52.0 |

| -OCH₂CH₃ (Ethyl ester) | ~4.22 (q, 2H) | ~62.0 |

| -OCH₂CH₃ (Ethyl ester) | ~1.31 (t, 3H) | ~14.0 |

Table 1: Summary of typical ¹H and ¹³C NMR spectral data for methyl and ethyl trimethylsilyl propiolate.

Infrared (IR) Spectroscopy

The IR spectrum of trimethylsilyl propiolate displays characteristic absorption bands corresponding to its key functional groups.

-

C≡C Stretch: A sharp, and typically strong, absorption band for the carbon-carbon triple bond is observed in the range of 2180-2200 cm⁻¹ . For ethyl 3-(trimethylsilyl)propiolate, this is reported at 2183 cm⁻¹ .[1] The conjugation with the carbonyl group and the presence of the silicon atom influence the intensity and exact position of this band.

-

C=O Stretch: A strong, sharp absorption corresponding to the ester carbonyl stretch is prominent in the spectrum, typically appearing around 1715-1725 cm⁻¹ . For ethyl 3-(trimethylsilyl)propiolate, this is reported at 1713 cm⁻¹ .[1]

-

Si-C Stretch: The trimethylsilyl group gives rise to characteristic absorptions. A strong band around 840 cm⁻¹ and another in the 750-760 cm⁻¹ region are indicative of the Si-(CH₃)₃ group. A band around 1250 cm⁻¹ is also characteristic of the Si-C deformation.[2]

Caption: Correlation of functional groups in trimethylsilyl propiolate to their IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of trimethylsilyl propiolate. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is often observed.

A characteristic and often abundant fragment in the mass spectra of trimethylsilyl compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺ , which has a mass-to-charge ratio (m/z) of 73 . This fragment is a strong indicator of the presence of a TMS group in the molecule.[3]

Another common fragmentation pathway involves the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak, corresponding to the loss of a CH₃ radical.

Caption: Common fragmentation pathways for trimethylsilyl propiolate in mass spectrometry.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the trimethylsilyl propiolate sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Acquisition of IR Spectrum

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a drop of the liquid trimethylsilyl propiolate sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after analysis.

GC-MS Analysis

-

Prepare a dilute solution of the trimethylsilyl propiolate sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on a GC column (a non-polar column is often suitable).

-

The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected.

Conclusion

The spectral data of trimethylsilyl propiolate provides a clear and unambiguous fingerprint for its structural identification. The characteristic signals in ¹H and ¹³C NMR, the distinct absorption bands in the IR spectrum, and the predictable fragmentation patterns in mass spectrometry collectively offer a powerful analytical toolkit for chemists working with this important synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently identify and characterize trimethylsilyl propiolate and its derivatives in their work.

References

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available at: [Link]

-

ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available at: [Link]

-

ResearchGate. Mass spectra of some assigned peaks as trimethylsilyl (TMS) ethers... Available at: [Link]

Sources

Chemical structure and molecular weight of Trimethylsilyl propiolate

[1][2][3]

Executive Summary & Nomenclature Disambiguation

Critical Note for Researchers: The term "Trimethylsilyl propiolate" is frequently used in two distinct chemical contexts. In strict IUPAC nomenclature, it refers to the silyl ester of propiolic acid.[1] However, in practical drug development and organic synthesis literature, it is often colloquially used to refer to Alkyl 3-(trimethylsilyl)propiolates (where the TMS group protects the alkyne).[1]

This guide addresses both, with a primary focus on the Silyl Ester (Chemical A) while providing essential data for the Silyl-Alkyne (Chemical B), the more common building block in medicinal chemistry.[1]

| Feature | Chemical A: Trimethylsilyl Propiolate (Strict) | Chemical B: Ethyl 3-(trimethylsilyl)propiolate (Common Reagent) |

| Primary Role | Silylating agent, Masked acid | Alkyne building block, Click chemistry precursor |

| Structure | ||

| Stability | Hydrolytically unstable (Labile ester) | Stable (Protected alkyne) |

Chemical Identity & Physical Properties[3][4][5][7][8][9][10][11]

A. Trimethylsilyl Propiolate (The Silyl Ester)[2][5]

Structural Analysis:

The molecule consists of a terminal alkyne group connected to a carbonyl, which is esterified by a trimethylsilyl group. The

| Property | Value |

| Molecular Weight | 142.23 g/mol |

| Exact Mass | 142.0450 |

| Physical State | Colorless Liquid |

| Boiling Point | ~140°C (Predicted) |

| Solubility | Soluble in |

B. Ethyl 3-(trimethylsilyl)propiolate (The Drug Dev Reagent)[3][4][5]

Synthesis Protocols

Protocol A: Synthesis of Trimethylsilyl Propiolate (Silyl Ester)

This protocol utilizes Hexamethyldisilazane (HMDS) to silylate propiolic acid under neutral conditions, avoiding the polymerization of the sensitive terminal alkyne.[1]

Reagents:

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and

inlet. -

Addition: Charge the flask with Propiolic acid. Add HMDS dropwise at room temperature.[1][3] Caution: Ammonia gas is evolved.[2][1][3]

-

Reflux: Heat the mixture to reflux (approx. 40-50°C if in DCM, or 80°C if neat) for 2-4 hours until ammonia evolution ceases.

-

Purification: Distill the reaction mixture under reduced pressure.

Protocol B: Synthesis of Ethyl 3-(trimethylsilyl)propiolate (Silyl Alkyne)

This is the standard method for generating the C-silylated building block used in Sonogashira couplings.[2][1][3]

Reagents:

-

Solvent: Dry THF (

)

Step-by-Step Workflow:

-

Deprotonation: Cool a solution of Ethyl propiolate in dry THF to

. Slowly add LiHMDS (1.0 M in THF) over 30 minutes. The solution turns dark. -

Silylation: Add TMSCl dropwise to the lithium acetylide intermediate.

-

Warming: Allow the reaction to warm to

over 2 hours. -

Workup: Quench with saturated

. Extract with -

Isolation: Vacuum distillation yields the pure silyl-alkyne ester (MW 170.28).[2][1][3]

Structural Visualization & Reactivity Pathways

The following diagram illustrates the divergent reactivity of the propiolate scaffold depending on the silylation site (O-Si vs C-Si).

Figure 1: Divergent synthesis and utility of O-silylated vs. C-silylated propiolate derivatives.[2][1][3]

Applications in Drug Development[3][4]

Heterocycle Synthesis (Click Chemistry)

The 3-(trimethylsilyl)propiolate derivatives are premier building blocks for synthesizing 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][1][3]

-

Mechanism: The TMS group serves as a "mask" for the terminal alkyne.[3] It can be removed in situ using fluoride sources (TBAF, CsF) to release the reactive protonated alkyne, which immediately undergoes cycloaddition with an azide.

-

Advantage: This "one-pot deprotection-click" sequence prevents the degradation of unstable terminal alkynes.[2][1][3]

Michael Acceptors

Both the silyl ester and the silyl-alkyne function as Michael acceptors.[2][1][3]

References

-

Preparation of 3-trimethylsilyl-lower alkyl propiolate. U.S. Patent 3,770,791. (1973).[2][1][3] Describes the C-silylation of alkyl propiolates. Link

-

Hydrosilylation of Propiolate Esters. Organic Syntheses, 2005, 70(2), 556-561.[1][3] Detailed protocols for silyl-acrylate formation. Link

-

Trimethylsilyl propiolate (CAS 19232-22-5) Product Data. EvitaChem. Confirms the existence and CAS of the silyl ester. Link[2][1][3]

-

Direct Conversion of N-Alkylamines to N-Propargylamines. NIH / PMC, 2016.[2][1][3] Demonstrates the use of 3-(trimethylsilyl)propiolate in drug discovery workflows.[2][1][3] Link

An In-depth Technical Guide to the Reactivity and Stability of Trimethylsilyl Propiolate

Abstract

Trimethylsilyl (TMS) propiolate is a versatile and highly valuable trifunctional building block in modern organic synthesis.[1] Its unique electronic and steric properties, conferred by the trimethylsilyl group, the electron-withdrawing ester, and the alkyne functionality, allow for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of trimethylsilyl propiolate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key reaction classes, including cycloadditions, nucleophilic additions, hydrosilylations, and cross-coupling reactions. Furthermore, this document outlines best practices for handling, storage, and deprotection, ensuring its effective and safe utilization in the laboratory.

Introduction: The Strategic Value of Trimethylsilyl Propiolate

Trimethylsilyl propiolate, and its derivatives like the methyl and ethyl esters, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and OLED materials.[2][3][4] The molecule's utility stems from the interplay of its three core components:

-

The Alkyne: A high-energy functional group that readily participates in addition and cycloaddition reactions.

-

The Propiolate Ester: The electron-withdrawing nature of the ester group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

-

The Trimethylsilyl (TMS) Group: This sterically bulky group serves multiple strategic roles. It can act as a removable protecting group for the terminal alkyne, a regiochemical directing group in addition reactions, and a reactive handle in cross-coupling chemistry.[5] The presence of the TMS group can also enhance the stability and solubility of the molecule in organic solvents.[6]

This guide will explore how these features are leveraged to achieve specific synthetic outcomes.

The Reactivity Profile of Trimethylsilyl Propiolate

The reactivity of trimethylsilyl propiolate is rich and varied, providing access to a wide array of complex molecular architectures. The following sections detail the most synthetically useful transformations.

Cycloaddition Reactions

The electron-deficient alkyne of TMS propiolate is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles.

-

With Nitrile N-Oxides: The reaction between TMS propiolate and nitrile N-oxides proceeds via a cycloaddition mechanism to form isoxazole derivatives.[7][8] Subsequent elimination of the TMS group can lead to aromatization.

-

With Azides: This reaction provides a regioselective route to 1,2,3-triazoles. The TMS group directs the cycloaddition to yield 1,5-disubstituted triazoles, a valuable scaffold in medicinal chemistry.[9]

The choice of solvent and reaction temperature can significantly influence the reaction rate and yield, with thermal conditions being most common.

Nucleophilic Conjugate Addition

The polarization of the alkyne by the ester group makes TMS propiolate an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon.

-

Thiol-yne Reactions: In the presence of a mild base, thiols readily add across the alkyne to furnish α,β-unsaturated thioethers.[10] These reactions are often highly stereoselective, yielding the (Z)-isomer due to a trans-addition mechanism. The initial discovery of this type of reaction dates back to the late 19th century with sodium thiophenolate and propiolates.[10]

-

Amino-yne and Hydroxyl-yne Reactions: Similarly, amines and alcohols can serve as nucleophiles, leading to the formation of enamines and enol ethers, respectively. These reactions are foundational in polymer chemistry and the synthesis of complex natural products.[10]

The key to achieving high yields and selectivity in these reactions is controlling the nucleophilicity of the adding species, often by careful selection of a base or catalyst, to avoid competing 1,2-addition to the ester carbonyl.[10]

Hydrosilylation Reactions

Hydrosilylation involves the addition of a Si-H bond across the alkyne, creating a C-Si bond and yielding silyl-substituted acrylates. The regioselectivity of this reaction is remarkably dependent on the choice of catalyst, particularly the Lewis acid employed.[11][12]

-

Radical Mechanism: In the absence of a Lewis acid or in the presence of weaker Lewis acids like EtAlCl₂, the reaction with hydrosilanes such as tris(trimethylsilyl)silane proceeds via a free-radical mechanism. This pathway selectively yields the (Z)-β-silyl-substituted alkene.[11][12]

-

Ionic Mechanism: Conversely, when a strong Lewis acid like AlCl₃ is used, the mechanism switches to an ionic pathway. The AlCl₃ coordinates to the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon. Hydride addition at this position, followed by nucleophilic attack of the resulting allenolate on the silylium cation, leads to the formation of the α-silyl-substituted alkene.[11][12][13]

This tunable regioselectivity provides strategic access to two distinct and synthetically valuable isomers from the same starting material.

Cross-Coupling Reactions

The C(sp)-Si bond in TMS propiolate can be activated for cross-coupling reactions, although it is generally less reactive than the corresponding terminal alkyne. This transformation typically requires activation of the silane, often with a fluoride source.

-

Hiyama Coupling: Trimethylsilanolate can promote the palladium/copper co-catalyzed Hiyama cross-coupling of alkynylsilanes with aryl iodides to produce arylalkynes.[14] This demonstrates that even relatively stable silyl groups can be coaxed into participating in transmetalation.

-

Sonogashira-type Coupling: While the classic Sonogashira reaction uses a terminal alkyne, TMS-protected alkynes can be used in related transformations. The TMS group can be removed in situ or used in sequential coupling strategies where its reactivity is differentiated from other silyl groups like triisopropylsilyl (TIPS).[14]

Deprotection (Desilylation)

A primary function of the TMS group is to serve as a protecting group for the terminal acetylenic proton. Its removal regenerates the terminal alkyne, a versatile functional group for further elaboration, such as in Sonogashira couplings or Glaser couplings.

The C-Si bond is readily cleaved under mild conditions, most commonly using a fluoride source due to the exceptionally high strength of the Si-F bond.[15]

-

Fluoride-Mediated Cleavage: Reagents such as tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), or cesium fluoride (CsF) are highly effective.[15] The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the acetylide anion.[15]

-

Base-Mediated Cleavage: Mild bases like potassium carbonate in methanol can also effect the removal of the TMS group.

The choice of deprotection conditions is critical to avoid undesired side reactions, such as hydrolysis of the ester. The relative stability of silyl groups generally follows the trend: TMS < TES < TBS < TIPS, allowing for selective deprotection strategies in complex molecules.[16]

Stability, Storage, and Handling

While a stable compound under recommended conditions, the reactivity of trimethylsilyl propiolate necessitates careful handling and storage to ensure its integrity.[17][18]

Chemical Stability

-

Moisture Sensitivity: Like many organosilanes, trimethylsilyl propiolate is susceptible to hydrolysis. Exposure to moisture can cleave the C-Si bond, leading to the formation of the terminal alkyne and trimethylsilanol. While some protocols utilize moisture to facilitate in situ deprotection, unintended exposure will compromise sample purity.

-

Thermal Stability: The compound is stable at ambient temperature but should be protected from excessive heat to prevent polymerization or decomposition.[17]

-

pH Sensitivity: It is incompatible with strong acids, bases, and strong oxidizing agents.[17][18][19] Strong aqueous acids or bases will rapidly hydrolyze both the silyl group and the ester functionality.

Recommended Storage and Handling Protocols

To maintain the quality and reactivity of trimethylsilyl propiolate, the following procedures are essential.

-

Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.[20] Refrigeration at 2-8°C is recommended for long-term storage.[20]

-

Handling: Always handle the liquid in a well-ventilated area, preferably within a chemical fume hood.[17][21] Use appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[21] Ensure that eyewash stations and safety showers are readily accessible.[17] Use non-sparking tools and take precautions against static discharge, as the material may be combustible.[17][21]

| Parameter | Recommendation | Rationale | Citation |

| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents moisture-induced hydrolysis of the C-Si bond. | [20] |

| Temperature | 2–8 °C (Refrigerated) | Minimizes potential for thermal degradation or polymerization. | [20] |

| Container | Tightly Sealed | Prevents ingress of atmospheric moisture. | [17][21] |

| Incompatibilities | Strong Oxidizing Agents, Acids, Bases | These reagents can cause rapid and exothermic decomposition. | [17][18] |

Experimental Protocol: Regioselective Hydrosilylation

This protocol provides a detailed methodology for the AlCl₃-promoted hydrosilylation of ethyl propiolate, a reaction analogous to that of TMS propiolate, yielding an α-silyl acrylate. The procedure is adapted from a robust method reported in Organic Syntheses.[13]

Objective: To synthesize (E)-ethyl 2-(triethylsilyl)acrylate.

Workflow Diagram:

Materials:

-

Aluminum chloride (AlCl₃), anhydrous (7.5 g, 56 mmol, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous (150 mL)

-

Triethylsilane (Et₃SiH) (8.1 mL, 51 mmol, 1.0 equiv)

-

Ethyl propiolate (5.2 mL, 51 mmol, 1.0 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

250-mL round-bottomed flask, magnetic stir bar, rubber septum, syringes, needles

Procedure:

-

Apparatus Setup: A 250-mL round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.[13]

-

Reagent Charging: The flask is charged with anhydrous AlCl₃ (7.5 g) and anhydrous CH₂Cl₂ (150 mL). The resulting suspension is cooled to 0°C in an ice bath.[13]

-

Substrate Addition: Triethylsilane (8.1 mL) is added dropwise via syringe over 5 minutes, followed by the dropwise addition of ethyl propiolate (5.2 mL) over 5 minutes. The solution will change color from light yellow to dark yellow.[13]

-

Reaction: The reaction mixture is stirred vigorously at 0°C for 2 hours. Reaction progress should be monitored by TLC (9:1 Hexanes:Ethyl Acetate).[13]

-

Workup: The reaction is carefully quenched by slowly adding saturated aqueous NaHCO₃ solution at 0°C. The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted twice with CH₂Cl₂.[13]

-

Isolation and Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated by rotary evaporation. The crude product is further purified by vacuum distillation to afford the desired (E)-ethyl 2-(triethylsilyl)acrylate as a clear liquid.[13]

Conclusion

Trimethylsilyl propiolate is a powerful and versatile reagent whose synthetic utility is rooted in the synergistic reactivity of its alkyne, ester, and silyl functionalities. A thorough understanding of its reaction mechanisms—from the tunable regioselectivity of hydrosilylation to the directed cycloadditions—allows chemists to strategically design complex synthetic routes. Equally important is a disciplined approach to its handling and storage, which is paramount for ensuring experimental reproducibility and safety. By leveraging the principles and protocols outlined in this guide, researchers can confidently and effectively incorporate this essential building block into their programs for drug discovery and materials science.

References

-

Hydrosilylation of Propiolate Esters. Organic Syntheses, 2025, 102, 428–441. [Link]

-

Liu, Y., Yamazaki, S., & Yamabe, S. (2005). Regioselective Hydrosilylations of Propiolate Esters with Tris(trimethylsilyl)silane. The Journal of Organic Chemistry, 70(2), 556–561. [Link]

-

Liu, Y., Yamazaki, S., & Yamabe, S. (2005). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. PubMed, 15651801. [Link]

-

3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. Gelest, Inc., 2016. [Link]

- Preparation of 3-trimethylsilyl-lower alkyl propiolate.

-

Effect of acid structure on deprotection of poly(2-trimethylsilyl-2-propyl methacrylate). Elsevier Science Ltd., 1999. [Link]

-

New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. American Chemical Society Petroleum Research Fund, 62nd Annual Report. [Link]

-

Preferential Activation of Alkynyl Triisopropylsilanes in Trimethylsilanolate-Promoted Sequential Hiyama Cross-Coupling. ChemRxiv, 2025. [Link]

-

Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Chemdox. [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews, 2021. [Link]

-

One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. ResearchGate, 2025. [Link]

-

Silicon-Based Cross-Coupling Reagents. Gelest, Inc. [Link]

-

Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). Chemdox. [Link]

-

Mechanism for removal of trimethylsilyl directly bonded to carbons. Chemistry Stack Exchange, 2021. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México, 2011. [Link]

-

The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 2011. [Link]

-

Additional Information on Cross-Coupling. Gelest Technical Library. [Link]

-

Chemoselective Deprotection of Triethylsilyl Ethers. National Institutes of Health, 2010. [Link]

-

Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. MDPI, 2025. [Link]

-

Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. PubMed, 2018. [Link]

-

Faster Way Sought to Synthesize Compounds for Drug Discovery. UTA News, 2017. [Link]

-

Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI, 2023. [Link]

-

Solvent Free Synthesis and 1,3-Dipolar Cycloaddition Reactions of N-Methyl-4- (Trimethylsilyl)-C-Phenyl Nitrone. Uniscience Publishers, 2025. [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). Semantic Scholar, 2025. [Link]

-

Methyl 3-(trimethylsilyl)propiolate. MilliporeSigma. [Link]

-

1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines. ScienceDirect, 2017. [Link]

-

Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. PubMed, 2002. [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. University of Zurich. [Link]

-

Reactions of electrophiles with nucleophilic thiolate sites. PubMed, 2015. [Link]

-

Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow, 2021. [Link]

Sources

- 1. A New Synthetic Route Reported For 1-(Trimethylsilyl)vinyl MIDA boronate, A Suitable Trifunctional Building Block - Enamine [enamine.net]

- 2. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 3. 3-TRIMETHYLSILYLPROPYNAL | 2975-46-4 [chemicalbook.com]

- 4. METHYL 3-(TRIMETHYLSILYL)PROPIOLATE | 42201-71-8 [chemicalbook.com]

- 5. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. unisciencepub.com [unisciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. fishersci.com [fishersci.com]

- 18. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. 42201-71-8|Methyl 3-(trimethylsilyl)propiolate|BLD Pharm [bldpharm.com]

- 21. gelest.com [gelest.com]

An In-Depth Technical Guide to the Safe Handling and Application of Trimethylsilyl Propiolate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Trimethylsilyl Propiolate

Trimethylsilyl propiolate is a versatile bifunctional molecule utilized in organic synthesis. It serves as a key intermediate in the preparation of various chemical entities, including being a precursor for water-soluble standards used in Nuclear Magnetic Resonance (NMR) spectroscopy and in the synthesis of emulsifying agents like 3-trimethylsilylpropionic acid.[1] Its structure incorporates a reactive alkyne and a silyl ether, making it a valuable building block in cycloaddition reactions and for the introduction of the propiolate moiety in the synthesis of complex molecules.[2][3]

This guide provides a comprehensive overview of the critical safety and handling precautions necessary when working with trimethylsilyl propiolate and its chemical analogs. Given the absence of a specific Safety Data Sheet (SDS) for the parent compound, this document synthesizes data from closely related structures, such as its methyl and ethyl esters, to construct a robust safety profile.

Hazard Identification and Risk Assessment

The primary hazards associated with trimethylsilyl propiolate and its analogs are flammability, skin and eye irritation, and respiratory tract irritation.[4][5]

Physicochemical Hazards

Analogs of trimethylsilyl propiolate are generally combustible liquids.[4][5] Vapors may be heavier than air and can travel to an ignition source, potentially causing a flashback.[6] It is crucial to keep these compounds away from heat, sparks, open flames, and other ignition sources.[5][6]

Health Hazards

The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[4][5][6] Prolonged or repeated exposure may lead to more severe damage.

-

Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory system, leading to symptoms such as coughing and shortness of breath.[4][5][7]

-

Ingestion: While not a primary route of occupational exposure, ingestion may be harmful.[6][8]

Reactivity and Incompatibility

Trimethylsilyl propiolate and its esters are incompatible with strong oxidizing agents.[4][6][7][8] Hazardous decomposition products upon combustion include carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4][8][9]

Data Summary of Trimethylsilyl Propiolate Analogs

| Hazard Classification | Ethyl 3-(trimethylsilyl)propiolate | Methyl (trimethylsilyl)propiolate | 3-(Trimethylsilyl)-2-propynal |

| CAS Number | 16205-84-8[4] | 42201-71-8[6] | 2975-46-4[5] |

| Physical State | Liquid[4] | Liquid[6][10] | Liquid[5] |

| Flammability | Combustible liquid (Category 4)[4] | Flammable liquid (Category 3)[6] | Flammable liquid (Category 3)[5] |

| Flash Point | 71°C (160°F)[2] | Not specified | Not specified |

| Health Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[4] | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[6] | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[5] |

| Incompatibilities | Strong oxidizing agents[2][4] | Strong oxidizing agents[6] | Not specified, but assume incompatibility with strong oxidizing agents |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Silicon dioxide[4] | None under normal use conditions[6] | Carbon oxides, silicon oxides[5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Ventilation: All work with trimethylsilyl propiolate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11][12] Local exhaust ventilation should be used to minimize the release of vapors into the work environment.[11]

-

Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][9][11]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[13] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[13]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended for handling trimethylsilyl propiolate and its analogs.[11] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the selected gloves provide adequate protection.[13]

-

Skin and Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn and kept fully buttoned.[13] Long pants and closed-toe shoes are required to cover all exposed skin.[13] For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls may be necessary.[14][15]

-

Respiratory Protection: If engineering controls do not maintain exposure below permissible limits, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases may be required.[11][13] Respirator use necessitates a formal respiratory protection program, including fit testing and medical evaluation.[13]

Standard Operating Procedure: Handling and Use

The following protocol outlines a safe workflow for handling trimethylsilyl propiolate in a laboratory setting.

Pre-Use Inspection and Preparation

-

Verify Chemical Identity: Confirm the chemical name and CAS number on the container.

-

Inspect Container: Check for any signs of damage or leaks.

-

Review SDS: Always review the most current Safety Data Sheet for the specific analog being used.

-

Prepare Work Area: Ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.

Aliquoting and Reaction Setup

-

Inert Atmosphere: If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Grounding: For transfers of larger quantities, ground and bond the container and receiving equipment to prevent static discharge.[5][6][11]

-

Use Non-Sparking Tools: Employ tools made of non-sparking materials during transfer and handling.[5][11][12]

-

Controlled Addition: When adding trimethylsilyl propiolate to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

Post-Use and Waste Disposal

-

Quenching: Carefully quench any unreacted trimethylsilyl propiolate and reactive intermediates.

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[4][5][8]

Emergency Procedures

In the event of an emergency, follow these procedures while prioritizing personal safety.

| Emergency Situation | Procedure |

| Skin Contact | Immediately remove all contaminated clothing.[5][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[4][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[8][11] Seek immediate medical attention.[4][8] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[4][8][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8] |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate unnecessary personnel from the area.[11] Remove all sources of ignition.[11][12] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] |

| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[4][11] Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9] |

Storage and Transport

Proper storage is critical to maintaining the stability of trimethylsilyl propiolate and ensuring a safe laboratory environment.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][11][12] Keep away from heat, sparks, and open flames.[4][5][6][11]

-

Incompatible Materials: Store separately from strong oxidizing agents.[4][6]

-

Transport: When transporting within the laboratory, use a secondary container to prevent spills in case the primary container breaks.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of trimethylsilyl propiolate, from initial procurement to final waste disposal.

Caption: Workflow for Safe Handling of Trimethylsilyl Propiolate.

Conclusion

While trimethylsilyl propiolate is a valuable reagent in chemical synthesis, its handling demands a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and appropriate PPE, and following established standard operating procedures—researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

Gelest, Inc. (2016, December 8). 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. [Link]

-

Carl ROTH. (2024, March 2). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 Safety data sheet. [Link]

-

Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

-

Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

- Google Patents.

-

National Center for Biotechnology Information. (2005, January 21). Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane. [Link]

-

Respirex International. Personal Protective Equipment (PPE) for Chemical Transport. [Link]

Sources

- 1. US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate - Google Patents [patents.google.com]

- 2. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Regioselective hydrosilylations of propiolate esters with tris(trimethylsilyl)silane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.be [fishersci.be]

- 10. Methyl 3-(trimethylsilyl)propiolate | 42201-71-8 [sigmaaldrich.com]

- 11. gelest.com [gelest.com]

- 12. echemi.com [echemi.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 15. Personal Protective Equipment (PPE) for Chemical Transport [respirex.com]

Commercial availability and suppliers of Trimethylsilyl propiolate

<_ 2_0_1_3_7_8_2_8_0> ## Trimethylsilyl Propiolate: A Technical Guide for Synthetic Chemists and Pharmaceutical Scientists

Abstract

Trimethylsilyl propiolate is a versatile and highly valuable reagent in modern organic synthesis, offering a unique combination of reactivity that makes it a cornerstone for the construction of complex molecular architectures. Its dual functionality, featuring a protected alkyne and an electron-deficient ester, allows for a diverse range of chemical transformations. This in-depth guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and safe handling procedures. Furthermore, it delves into the core reactivity of trimethylsilyl propiolate, exploring its applications in cycloaddition reactions, conjugate additions, and as a precursor to terminal alkynes. Detailed experimental workflows and mechanistic diagrams are provided to offer practical insights for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Analysis

The accessibility of high-purity trimethylsilyl propiolate is crucial for reproducible and reliable synthetic outcomes. It is commercially available from a multitude of fine chemical suppliers, catering to various scales of research and development. When selecting a supplier, researchers should consider not only the cost but also the purity specifications, available analytical data (e.g., Certificate of Analysis), and packaging options to ensure the integrity of this moisture-sensitive reagent.

Table 1: Leading Commercial Suppliers of Trimethylsilyl Propiolate

| Supplier | Example Product Number | Purity Specification | Typical Quantities Offered |

| Sigma-Aldrich (Merck) | BDPH9BCC4E2F | 98% | 1g, 5g, 25g |

| Thermo Scientific Chemicals (Alfa Aesar) [1][2][3] | B25245 | ≥97.5% (GC) | 1g, 5g |

| TCI (Tokyo Chemical Industry) [4] | T3552 | >95.0% (GC) | 1mL, 5mL |

| Santa Cruz Biotechnology [5] | sc-267957 | N/A | Contact for availability |

| BLD Pharm [6] | 42201-71-8 | N/A | Contact for availability |

| ChemicalBook [7] | 42201-71-8 | Min. 98% (HPLC) | Inquire for bulk |

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of trimethylsilyl propiolate is fundamental for its safe handling and effective use in synthesis.

Table 2: Key Physicochemical Data

| Property | Value |

| Chemical Formula | C₇H₁₂O₂Si[1][7] |

| Molecular Weight | 156.26 g/mol |

| Appearance | Clear, colorless liquid[1][8] |

| Boiling Point | 92-96 °C at 28 mmHg[3] |

| Density | ~0.88 g/mL[8] |

| Refractive Index | ~1.438-1.442 @ 20°C[1] |

| CAS Number | 42201-71-8[1][7] |

Safety and Handling:

Trimethylsilyl propiolate is a flammable liquid and should be handled in a well-ventilated fume hood away from sources of ignition.[8] It is also an irritant to the skin and eyes.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a cool, dry place.

Core Reactivity and Synthetic Applications

The synthetic utility of trimethylsilyl propiolate is primarily derived from its bifunctional nature. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed, while the propiolate moiety acts as an excellent electrophile in various addition and cycloaddition reactions.

Cycloaddition Reactions

Trimethylsilyl propiolate is a versatile partner in cycloaddition reactions, enabling the construction of various heterocyclic and carbocyclic frameworks.

-

[3+2] Cycloadditions: It readily participates in 1,3-dipolar cycloadditions with azides to form triazoles, a cornerstone of "click chemistry".[11] The TMS group can direct the regioselectivity of the cycloaddition.[11] It also reacts with nitrile N-oxides to yield isoxazoles.[12][13]

-

[2+2] Cyclizations: Diastereoselective [2+2] cyclizations with silyl enol ethers have been achieved using bulky Lewis acid catalysts, providing access to cyclobutane derivatives.[14]

-

[3+2] Cycloaddition with Cycloimmonium Salts: This reagent has been shown to be an effective dipolarophile in reactions with cycloimmonium salts to produce functionalized indolizines.[15]

Caption: Key cycloaddition pathways of Trimethylsilyl propiolate.

Conjugate Addition Reactions

The electron-withdrawing ester group activates the alkyne for nucleophilic conjugate addition. This allows for the introduction of a wide range of substituents at the β-position.

-

Thiol-yne and Amino-yne Reactions: Thiols and amines can add across the activated alkyne in a conjugate fashion, a reaction that has found broad applications from organic synthesis to polymer chemistry.[16]

-

Organocuprate Additions: The conjugate addition of organocuprates to α-silylated, α,β-unsaturated carboxylic acid salts provides a route to functionalized vinyl silanes.[17]

-

Asymmetric Additions: Asymmetric conjugate addition reactions have been developed using chiral auxiliaries, such as polymer-supported enantioenriched β-(trimethylsilyl)ethyl sulfoxides, to achieve high enantioselectivity.[18]

Caption: General scheme for conjugate addition to Trimethylsilyl propiolate.

Hydrosilylation

Tris(trimethylsilyl)silane is an efficient hydrosilylating agent for propiolate esters, leading to the formation of synthetically versatile acrylates.[19][20]

Role in Drug Discovery and Development

While direct incorporation of the entire trimethylsilyl propiolate moiety into final drug candidates is less common, its utility as a versatile building block is significant. The ability to construct complex heterocyclic systems and introduce diverse functional groups makes it a valuable tool in the synthesis of compound libraries for high-throughput screening. The development of new drugs often involves multi-step syntheses where protecting groups and strategic functionalization are key. For instance, the synthesis of some recently FDA-approved drugs involves complex heterocyclic cores that can be accessed through cycloaddition strategies.[21][22] Furthermore, the use of labeled compounds, for which versatile building blocks are essential, is critical in drug metabolism and pharmacokinetic studies.[23]

Conclusion

Trimethylsilyl propiolate is a commercially accessible and synthetically versatile reagent with a broad spectrum of applications in organic chemistry and drug discovery. Its unique reactivity profile allows for the efficient construction of diverse and complex molecular scaffolds. A comprehensive understanding of its properties, handling requirements, and reaction scope, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

Chemdox. Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4). [Link]

-

Organic Syntheses. Hydrosilylation of Propiolate Esters. [Link]

-

Royal Society of Chemistry. Kinetic study of addition reactions of trimethylsilyl- and trimethylgermyl-amines with β-propiolactone. [Link]

-

Organic Syntheses. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. [Link]

-

Synfacts. 1,2-syn Selective and Enantioselective Michael Addition of Propionate Derivatives. [Link]

-

MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. [Link]

-

ResearchGate. One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. [Link]

-

ACS Publications. Tris(trimethylsilyl)silane: an efficient hydrosilylating agent of alkenes and alkynes. [Link]

-

MDPI. Recent Applications of the (TMS)3SiH Radical-Based Reagent. [Link]

-

Organic Chemistry Portal. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. [Link]

-

Semantic Scholar. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl). [Link]

-

Nagoya Institute of Technology. Asymmetric conjugate addition reactions of polymer-supported highly enantioenriched β-(trimethylsilyl)ethyl sulfoxides. [Link]

-

PubMed. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles. [Link]

-

ACS Publications. Conjugate addition reactions of .alpha.-silylated .alpha.,.beta.-unsaturated carboxylic acid salts. [Link]

-

SpringerLink. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. [Link]

-

ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

-

PMC. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]

-

ResearchGate. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

-

PubMed. The Development and Application of Tritium-Labeled Compounds in Biomedical Research. [Link]

Sources

- 1. B25245.03 [thermofisher.com]

- 2. Methyl (trimethylsilyl)propiolate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethyl 3-(trimethylsilyl)propiolate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Trimethylsilyl Propionate 95.0+%, TCI America 1 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Methyl (trimethylsilyl)propiolate | CAS 42201-71-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 42201-71-8|Methyl 3-(trimethylsilyl)propiolate|BLD Pharm [bldpharm.com]

- 7. METHYL 3-(TRIMETHYLSILYL)PROPIOLATE | 42201-71-8 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Trimethylsilyl-directed 1,3-dipolar cycloaddition reactions in the solid-phase synthesis of 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations [organic-chemistry.org]

- 15. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pure.nitech.ac.jp [pure.nitech.ac.jp]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkyne's Anchor: A Technical Guide to Trimethylsilyl Propiolate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Power of the Click

In the landscape of modern chemical synthesis, the advent of "click chemistry" has been nothing short of a revolution. Coined by K.B. Sharpless in 2001, this philosophy champions reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] At the heart of this paradigm lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful and versatile transformation that forges stable triazole linkages from azides and terminal alkynes.[2][3] This guide delves into a specific, yet pivotal, reagent within the click chemistry toolkit: trimethylsilyl (TMS) propiolate. We will explore its unique advantages, the mechanistic underpinnings of its reactivity, and provide detailed protocols for its application, offering a comprehensive resource for researchers aiming to leverage this versatile building block.

Understanding the Core Reaction: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of a click reaction, exhibiting remarkable efficiency and selectivity.[3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the copper-catalyzed variant proceeds readily at room temperature, often in aqueous solutions, and exclusively produces the 1,4-disubstituted triazole isomer.[1][4]

The catalytic cycle, a subject of extensive study, is believed to involve the formation of a copper(I) acetylide intermediate.[1][5] This species then coordinates with the azide, leading to a six-membered copper metallacycle that ultimately collapses to the triazole product, regenerating the Cu(I) catalyst.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, through reduction with agents like sodium ascorbate.[1][4]

Diagram: The Catalytic Cycle of CuAAC

Caption: A simplified representation of the CuAAC catalytic cycle.

The Strategic Advantage of Trimethylsilyl Propiolate

While a plethora of terminal alkynes can participate in CuAAC, trimethylsilyl (TMS) protected alkynes, and specifically trimethylsilyl propiolate, offer distinct advantages that streamline synthetic workflows and expand the reaction's applicability.

Enhanced Stability and Handling

Terminal alkynes can be susceptible to oxidative homocoupling, an undesired side reaction that leads to the formation of diynes.[4] The bulky trimethylsilyl group sterically hinders this process, rendering the alkyne more stable for storage and handling. This chemical inertness is a significant practical benefit, ensuring the integrity of the starting material.[6]

A Mask for the Terminal Proton: The Power of In Situ Deprotection

The true elegance of using trimethylsilyl propiolate lies in its ability to act as a stable precursor to the reactive terminal alkyne. The TMS group can be readily cleaved under mild conditions, often in the same pot as the click reaction itself. This "deprotection-cycloaddition" strategy avoids the need to isolate the often more reactive and less stable terminal alkyne.

Common methods for TMS deprotection include treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or mild basic conditions, like potassium carbonate in methanol.[7] Silver salts, such as silver nitrate (AgNO₃) and silver triflate (AgOTf), have also been shown to be effective catalysts for the chemoselective deprotection of trimethylsilyl acetylenes.[8][9]

Orthogonality in Protecting Group Strategies

In complex molecule synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. The TMS group on an alkyne offers excellent orthogonality with many other common protecting groups. For instance, it can be selectively removed in the presence of bulkier silyl ethers like TBDPS (tert-butyldiphenylsilyl) and TIPS (triisopropylsilyl).[8] This allows for intricate synthetic sequences where different functionalities can be unmasked and reacted in a controlled manner.

Experimental Protocols: Harnessing Trimethylsilyl Propiolate in the Lab

The following protocols provide a starting point for utilizing trimethylsilyl propiolate in CuAAC reactions. As with any chemical procedure, these should be adapted and optimized for the specific substrates and desired outcomes.

General One-Pot Desilylation and CuAAC Protocol

This procedure outlines a common and efficient method for the in situ deprotection of the TMS group followed by the click reaction.

Diagram: One-Pot Desilylation-CuAAC Workflow

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. echemi.com [echemi.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 8. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 9. researchgate.net [researchgate.net]

Theoretical Studies on the Electronic Structure of Trimethylsilyl Propiolate: A Technical Guide for Drug Discovery

Executive Summary